molecular formula C8H5F3N2 B1321362 5-(Trifluoromethyl)-1H-indazole CAS No. 885271-64-7

5-(Trifluoromethyl)-1H-indazole

Cat. No. B1321362
M. Wt: 186.13 g/mol
InChI Key: WBHMPANPIGWXQV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that belongs to the class of indazoles. Indazoles are nitrogen-containing aromatic heterocycles that are structurally related to indoles but with a nitrogen atom replacing the carbon at the 3-position of the indole ring. The trifluoromethyl group attached to the indazole ring significantly alters the chemical and physical properties of the molecule, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated indazoles, including 5-(trifluoromethyl)-1H-indazole, can be achieved through various synthetic routes. One such method involves the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which demonstrates the utility of 1,3-dipolar cycloaddition reactions in the presence of a Cu(I) catalyst . Another approach is the Cu(I)-catalyzed interrupted click reaction, which uses (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds have been shown to undergo 100% regioselective cyclization with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles, including those with a trifluoromethyl group, has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The crystal structures of these compounds reveal that they can form hydrogen-bonded dimers or crystallize as catemers, which are helices of three-fold screw axis . The presence of the trifluoromethyl group influences the supramolecular organization and can lead to different crystalline forms depending on the length of the perfluoroalkyl chain .

Chemical Reactions Analysis

Fluorinated indazoles participate in a variety of chemical reactions due to the presence of the reactive trifluoromethyl group. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles, showcasing an ANRORC-like reaction mechanism . The trifluoromethyl group also directs the cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, resulting in regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group to the indazole ring imparts unique physical and chemical properties to the molecule. These compounds exhibit high density, moderate to good thermal stability, and acceptable oxygen balance. They also possess reasonable heats of formation and excellent detonation properties, which can be superior to those of traditional energetic materials like RDX . The fluorinated indazoles' supramolecular structures are influenced by the length of the perfluoroalkyl chain, which affects their solid-state organization .

Scientific Research Applications

Structural Properties and Supramolecular Interactions

5-(Trifluoromethyl)-1H-indazole and its derivatives exhibit unique structural properties due to the presence of trifluoromethyl groups. These compounds have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The presence of trifluoromethyl groups influences the crystal structure and supramolecular interactions of these molecules, leading to formations like catemers and helices. Understanding these properties is crucial for applications in material science and pharmaceuticals (Teichert et al., 2007).

Biological Evaluation as Antagonists

Trifluoromethyl-substituted indazoles have been identified as antagonists for specific biological targets, such as the transient receptor potential A1 (TRPA1) ion channel. This discovery is significant for the development of new pharmaceutical compounds for pain management and other medical conditions (Rooney et al., 2014).

Energetic Materials and Explosives

Certain trifluoromethyl-substituted indazoles have been studied for their potential as high-density energetic materials. Their properties such as high density, good thermal stability, and excellent detonation characteristics make them candidates for applications in explosives and propellants (Thottempudi & Shreeve, 2011).

Electrochemical Applications

5-(Trifluoromethyl)-1H-indazole derivatives have been investigated for their electrochemical applications. For example, they have been used as film-forming additives for electrodes in lithium batteries, showing improved cycling performance. This application is essential for the development of high-performance batteries (Kang et al., 2014).

Supramolecular Chemistry

5-(Trifluoromethyl)-1H-indazole plays a significant role in supramolecular chemistry. Its derivatives are used in diverse applications like anion recognition, catalysis, and photochemistry, far beyond their original uses in click chemistry. This versatility is attributed to the unique combination of easy accessibility and diverse supramolecular interactions offered by 1H-1,2,3-triazoles and their derivatives (Schulze & Schubert, 2014).

Synthesis and Chemical Properties

The synthesis of 2H-indazoles, including those with trifluoromethyl groups, is important in drug discovery. These compounds act as efficient isosteres for structures like indoles and benzimidazoles. The development of novel synthetic approaches for these compounds is crucial for their broader application in medicinal chemistry (Halland et al., 2009).

Corrosion Inhibition

Indazole derivatives, including those with trifluoromethyl groups, have been synthesized and applied as corrosion inhibitors. They show potential in protecting metal surfaces, which is significant for industrial applications like in the preservation of copper surfaces (Qiang et al., 2018).

Medicinal Chemistry

Indazoles, including trifluoromethyl-substituted variants, have shown promise in various medicinal applications. They have been identified as potent and selective monoamine oxidase B inhibitors, which can be leveraged in the treatment of neurological disorders (Tzvetkov et al., 2014).

properties

IUPAC Name

5-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHMPANPIGWXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613292
Record name 5-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-indazole

CAS RN

885271-64-7
Record name 5-(Trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
An efficient palladium‐catalyzed oxidative arylation of substituted 1H‐indazole with various arenes and heteroarenes as coupling partners is reported. A site selective C7 oxidative …
Number of citations: 5 onlinelibrary.wiley.com
SW Chang, AR Lewis, KE Prosser… - Inorganic …, 2016 - ACS Publications
The Ru(III) complexes indazolium [trans-RuCl 4 (1H-indazole) 2 ] (KP1019) and sodium [trans-RuCl 4 (1H-indazole) 2 ] (NKP-1339) are leading candidates for the next generation of …
Number of citations: 71 pubs.acs.org
SWLL Chang - 2015 - summit.sfu.ca
Trifluoromethyl derivatives of the Ru(III) anticancer complexes indazolium [trans-RuCl4(1H-indazole)2] (KP1019), sodium [trans-RuCl4(1H-indazole)2] (NKP-1339), and their imidazole- …
Number of citations: 0 summit.sfu.ca
SP Rekowski, BK Kroener, D Kathuria, AA Wani… - Tetrahedron, 2021 - Elsevier
A CuI-catalyzed, hydrazine-free transformation of 2-(2-bromoarylidene)guanylhydrazone hydrochlorides using Cs 2 CO 3 as a base and DMEDA as a ligand at 120 C for 5 h delivers …
Number of citations: 10 www.sciencedirect.com
RE El‐Mekawy - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
This manuscript describes the synthesis of novel series of pyrazole derivatives 4a–d, 6a–d, and 10a–d, and they were examined for their antimicrobial activity against Staphylococcus …
Number of citations: 6 onlinelibrary.wiley.com
X Ding, J Bai, H Wang, B Zhao, J Li, F Ren - Tetrahedron, 2017 - Elsevier
A mild and regioselective Ullmann reaction of indazoles with aryliodides has been developed as a general method for the synthesis of 1-aryl-1H-indazoles. Water was used as the …
Number of citations: 24 www.sciencedirect.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com
M Gao, X Liu, X Wang, Q Cai… - Chinese Journal of …, 2011 - Wiley Online Library
A general synthesis of 1‐aryl‐1‐H‐indazoles from o‐halogenated aryl aldehydes or ketones and aryl hydrazines was described. This protocol included an intermolecular condensation …
Number of citations: 32 onlinelibrary.wiley.com

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